molecular formula C18H17ClN4O6 B097213 Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo- CAS No. 15993-42-7

Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-

Cat. No.: B097213
CAS No.: 15993-42-7
M. Wt: 420.8 g/mol
InChI Key: AYOFXUHULUCJBF-UHFFFAOYSA-N
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Description

Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo- is a complex organic compound characterized by its unique azo linkage and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo- typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-methoxy-4-nitroaniline. This involves treating the aniline derivative with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-chloro-2-methoxyaniline in an alkaline medium to form the azo compound.

    Amidation: The final step involves the amidation of the azo compound with butanoic acid or its derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for diazotization and coupling reactions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and azo groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines. Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium dithionite, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives.

    Substitution: Compounds with new substituents replacing the chloro group.

Scientific Research Applications

Chemistry

    Dye Synthesis: The azo linkage makes this compound useful in the synthesis of dyes and pigments.

    Catalysis: It can act as a ligand in coordination chemistry, aiding in the development of catalysts.

Biology

    Biological Probes: The compound can be used as a probe in biological assays due to its chromophoric properties.

    Drug Development:

Medicine

    Therapeutic Agents: Research into its potential as a therapeutic agent, especially in targeting specific enzymes or receptors.

Industry

    Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.

    Analytical Chemistry: Employed in analytical techniques for detecting and quantifying various substances.

Mechanism of Action

The mechanism of action of Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and functional groups allow it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)azo]-3-oxo-
  • Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(4-nitrophenyl)azo]-3-oxo-

Uniqueness

The presence of both methoxy and nitro groups in Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo- imparts unique electronic and steric properties, influencing its reactivity and interactions. This makes it distinct from other similar compounds, which may lack one or more of these functional groups.

This detailed overview provides a comprehensive understanding of Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O6/c1-10(24)17(18(25)20-14-8-11(19)4-7-15(14)28-2)22-21-13-6-5-12(23(26)27)9-16(13)29-3/h4-9,17H,1-3H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOFXUHULUCJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=C(C=CC(=C1)Cl)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864653
Record name Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-3-oxo-
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Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15993-42-7
Record name N-(5-Chloro-2-methoxyphenyl)-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide
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Record name Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-3-oxo-
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Record name Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-3-oxo-
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Record name N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide
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